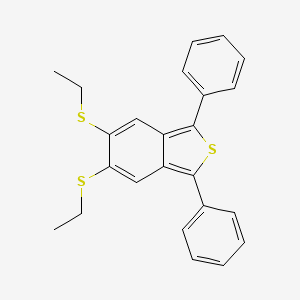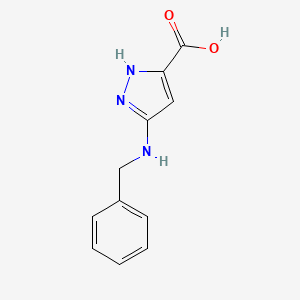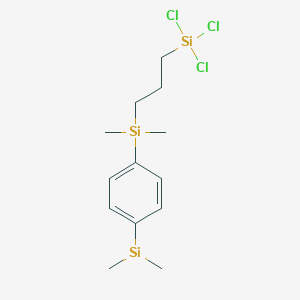![molecular formula C14H18O2S B12601842 [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone CAS No. 917613-87-7](/img/structure/B12601842.png)
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon ist eine organische Verbindung mit einer einzigartigen Struktur, die einen Thiolanring und eine Phenylmethanongruppe umfasst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine gängige Methode beinhaltet die Reaktion eines geeigneten Thiols mit einer Propylgruppe zur Bildung des Thiolanrings
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion von [(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon die Verwendung von kontinuierlichen Strömungsreaktoren umfassen, um eine effiziente und skalierbare Synthese zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
[(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.
Reduktion: Die Phenylmethanongruppe kann reduziert werden, um einen sekundären Alkohol zu bilden.
Substitution: Der Thiolanring kann Substitutionsreaktionen mit Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nukleophile wie Halogenide und Amine können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines sekundären Alkohols.
Substitution: Bildung von substituierten Thiolanderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenylmethanone group can be reduced to form a secondary alcohol.
Substitution: The thiolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted thiolane derivatives.
Wissenschaftliche Forschungsanwendungen
[(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und antimikrobielle Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von [(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe und der Phenylmethanon-Anteil können mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der Thiolanring kann ebenfalls eine Rolle bei der Stabilisierung der Wechselwirkung der Verbindung mit ihren Zielstrukturen spielen.
Wirkmechanismus
The mechanism of action of [(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The hydroxyl group and the phenylmethanone moiety can interact with enzymes and receptors, modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
[(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
[(2S,3R,5R,8S)-3-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonsäure]: Diese Verbindung enthält ebenfalls eine Hydroxylgruppe und eine komplexe Ringstruktur, unterscheidet sich aber in ihrem gesamten molekularen Gerüst.
[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-on]: Bekannt für seine biologische Aktivität, teilt diese Verbindung die Hydroxylfunktionalität, hat aber eine andere Kernstruktur.
Die Einzigartigkeit von [(2S,3R,5R)-3-Hydroxy-5-propylthiolan-2-yl]-phenylmethanon liegt in seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
917613-87-7 |
|---|---|
Molekularformel |
C14H18O2S |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
[(2S,3R,5R)-3-hydroxy-5-propylthiolan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C14H18O2S/c1-2-6-11-9-12(15)14(17-11)13(16)10-7-4-3-5-8-10/h3-5,7-8,11-12,14-15H,2,6,9H2,1H3/t11-,12-,14+/m1/s1 |
InChI-Schlüssel |
YFOKHNLQFWOFPC-BZPMIXESSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H]([C@H](S1)C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
CCCC1CC(C(S1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
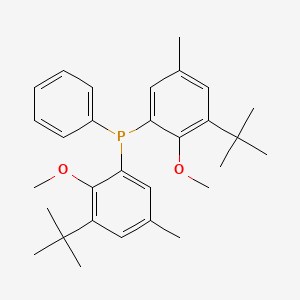
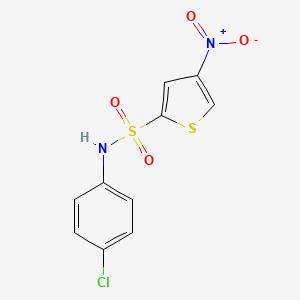

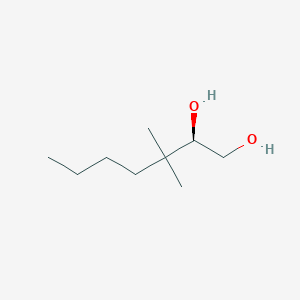
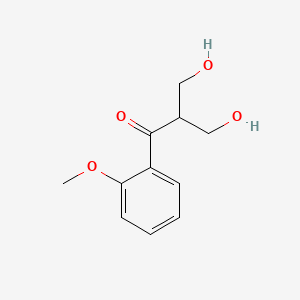
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
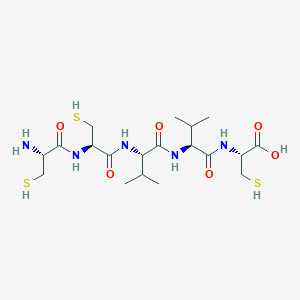
![[2-(Bromomethanesulfonyl)-1-methoxyethenyl]benzene](/img/structure/B12601825.png)
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
